molecular formula C11H13NO4 B554275 glycine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 39608-31-6

glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No. B554275
CAS RN: 39608-31-6
M. Wt: 223.22 g/mol
InChI Key: CBWFTZNMONHKNZ-UHFFFAOYSA-N
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Patent
US04250086

Procedure details

This material was prepared following the method of R. S. Tipton and B. A. Pawson [J. Org. Chem., 26, 4648 (1961)]. Sarcosine (8.90 g, 1.0 mole) was dissolved in 500 ml of 2 N sodium hydroxide with cooling in an ice bath. Simultaneously, 550 ml of 2 N sodium hydroxide and benzyl chloroformate [196 g (95%), 1.095 moles] were added over a period of one hour with rapid stirring. The resulting reaction mixture was stirred for about 18 hours at ambient temperature, after which time it was extracted with three 250 ml portions of diethyl ether. Ethyl acetate (500 ml) was then added to the aqueous phase, followed by the careful addition of 200 ml of concentrated hydrochloric acid. The organic layer was separated, washed with two 500 ml portions of water followed by 300 ml of saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure after removal of the drying agent by filtration gave 213 g (95%) of N-phenylmethoxycarbonyl-sarcosine as an oil which was identified by nmr spectroscope and used without further purification.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].Cl[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9]>[OH-].[Na+]>[C:12]1([CH2:11][O:10][C:8]([N:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2])=[O:9])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
196 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
550 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for about 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
after which time it was extracted with three 250 ml portions of diethyl ether
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) was then added to the aqueous phase
ADDITION
Type
ADDITION
Details
followed by the careful addition of 200 ml of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with two 500 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
after removal of the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N(C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 213 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.